molecular formula C10H15NO B1275275 2-[(2-Methylbenzyl)amino]ethanol CAS No. 91251-55-7

2-[(2-Methylbenzyl)amino]ethanol

Cat. No. B1275275
CAS RN: 91251-55-7
M. Wt: 165.23 g/mol
InChI Key: RMILXCMZOMROKB-UHFFFAOYSA-N
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Description

2-[(2-Methylbenzyl)amino]ethanol is a compound that falls within the category of amino alcohols, which are organic compounds containing both an amine and an alcohol functional group. These compounds are of interest due to their potential applications in various fields, including polymer synthesis, catalysis, and pharmaceuticals.

Synthesis Analysis

The synthesis of related amino alcohols has been explored in several studies. For instance, commercial amino alcohols have been used as initiators for the N-heterocyclic carbene-organocatalyzed ring-opening polymerization (NHC-OROP) of 2-methyl-N-p-toluenesulfonyl aziridine, demonstrating the potential for direct access to metal-free telechelic polymers with amino alcohol end groups . Additionally, 2-aminobenzyl alcohol has been coupled with secondary alcohols in the presence of a ruthenium catalyst to produce quinolines, indicating the versatility of amino alcohols in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of amino alcohols can significantly influence their properties and reactivity. For example, the crystal structure of a related compound, 2-[(3,4-dimethoxybenzyl)(methyl)amino]-2-phenylethanol, has been determined, revealing the impact of substituents on the crystal structure and the sp^3 character of the nitrogen atom . This insight into the molecular structure is crucial for understanding the behavior of these compounds in various chemical contexts.

Chemical Reactions Analysis

Amino alcohols can participate in a range of chemical reactions. They have been used as ligands in the synthesis of copper(II) complexes, forming hydrogen-bonded network structures . Moreover, they can undergo condensation reactions to form Schiff bases, which exhibit antibacterial activities, as seen in the synthesis of 2-[(3-methoxy-4-hydroxybenzylidene)-amino]-ethanol and 2-[(4-fluorobenzylidene)-amino]-ethanol Schiff bases .

Physical and Chemical Properties Analysis

The physical and chemical properties of amino alcohols are influenced by their molecular structure. The presence of both amine and alcohol functional groups allows for the formation of hydrogen bonds, which can lead to the creation of complex structures, as observed in the copper(II) complexes with amino alcohol ligands . The reactivity of these compounds in the formation of polymers and Schiff bases also highlights their chemical versatility .

Scientific Research Applications

Polymer Synthesis

  • 2-(Methylamino)ethanol, a related compound, is used as a direct initiator for the ring-opening polymerization of 2-methyl-N-p-toluenesulfonyl aziridine. This method provides access to metal-free α-hydroxy-ω-amino telechelics based on polyaziridine, showcasing excellent control over molar masses and chain-end fidelity (Bakkali-Hassani et al., 2018).

Isoquinoline Syntheses

  • Research explored the synthesis of 2-amino-(3-hydroxyphenyl) ethanol and its use in phenolic cyclization to produce various tetrahydroisoquinolines (Kametani et al., 1970).

Synthesis of Polyfluorodibenz[b,f][1,4]oxazepines

  • Thermolysis of 2-[(polyfluorobenzylidene)amino]phenols, a related chemical, results in fluorinated dibenz[b,f][1,4]oxazepines, important for their potential applications in materials science (Allaway et al., 2002).

Antibacterial Activities

  • Certain derivatives of 2-[(3-methoxy-4-hydroxybenzylidene)-amino]-ethanol and 2-[(4-fluorobenzylidene)-amino]-ethanol have been studied for their antibacterial activities against various bacteria (Wen-jie, 2004), (Huang & Tian, 2004).

Structural and Chemical Studies

  • Studies on the crystal structure and EPR of a hydrogen-bonded two-dimensional network of Cu(II) complexes with N-(2-hydroxybenzyl)-2-amino-1-ethanol have been conducted (Xie et al., 2000).

Study of Receptor Responsiveness

  • Structural modifications of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, which can include methyl or ethyl groups, have been studied for their effects on sympathomimetic activity, indicating distinct β-receptor populations (Lands et al., 1967).

Solubility and Solvent Effects Studies

  • Research on the solubility of 2-amino-3-methylbenzoic acid in various solvents is essential for its purification (Zhu et al., 2019).

Enzymatic Measurements

  • An enzymatic method for measuring ethanol or NAD in acid extracts of biological samples, where 2-amino-2-methyl-1-propanol is used as a buffer (Cornell & Veech, 1983).

Safety And Hazards

The safety data sheet for a similar compound, “2-Amino-2-methyl-1-propanol”, indicates that it causes severe skin burns and eye damage, and is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

2-[(2-methylphenyl)methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-9-4-2-3-5-10(9)8-11-6-7-12/h2-5,11-12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMILXCMZOMROKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406008
Record name 2-[(2-methylbenzyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Methylbenzyl)amino]ethanol

CAS RN

91251-55-7
Record name 2-[[(2-Methylphenyl)methyl]amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91251-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-methylbenzyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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